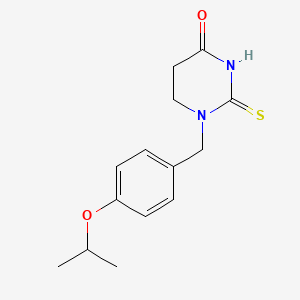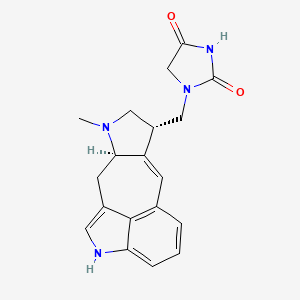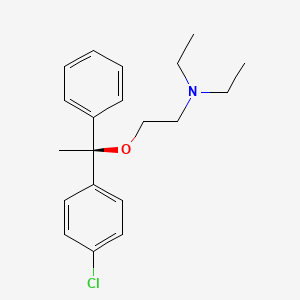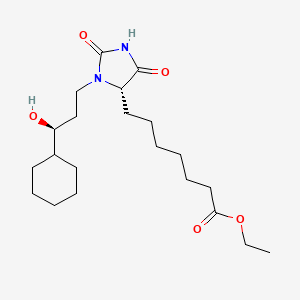
Thiopyrano(2,3-c)pyrrole, octahydro-6-((2-(3-(dimethylamino)propoxy)phenyl)acetyl)-4,4-diphenyl-, cis-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiopyrano(2,3-c)pyrrole, octahydro-6-((2-(3-(dimethylamino)propoxy)phenyl)acetyl)-4,4-diphenyl-, cis-(±)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiopyrano(2,3-c)pyrrole derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrole ring through cyclization of appropriate precursors.
Acylation: Introduction of the acetyl group via acylation reactions.
Substitution Reactions: Incorporation of the dimethylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to favor desired products.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiopyrano(2,3-c)pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Thiopyrano(2,3-c)pyrrole derivatives have diverse applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiopyrano(2,3-c)pyrrole derivatives involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran Derivatives: Compounds with similar sulfur-containing ring structures.
Pyrrole Derivatives: Compounds with similar nitrogen-containing ring structures.
Phenylacetyl Derivatives: Compounds with similar phenylacetyl groups.
Uniqueness
Thiopyrano(2,3-c)pyrrole derivatives are unique due to their combined sulfur and nitrogen heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes them valuable in various research and industrial applications.
Propiedades
Número CAS |
146772-42-1 |
|---|---|
Fórmula molecular |
C32H38N2O3S2 |
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
1-[(4aR,7aR)-4,4-bis(phenylsulfanyl)-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl]-2-[2-[3-(dimethylamino)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C32H38N2O3S2/c1-33(2)19-11-20-36-29-17-10-9-12-25(29)22-31(35)34-23-28-30(24-34)37-21-18-32(28,38-26-13-5-3-6-14-26)39-27-15-7-4-8-16-27/h3-10,12-17,28,30H,11,18-24H2,1-2H3/t28-,30+/m1/s1 |
Clave InChI |
NZFGUZUHHVDWRK-DGPALRBDSA-N |
SMILES isomérico |
CN(C)CCCOC1=CC=CC=C1CC(=O)N2C[C@@H]3[C@H](C2)OCCC3(SC4=CC=CC=C4)SC5=CC=CC=C5 |
SMILES canónico |
CN(C)CCCOC1=CC=CC=C1CC(=O)N2CC3C(C2)OCCC3(SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


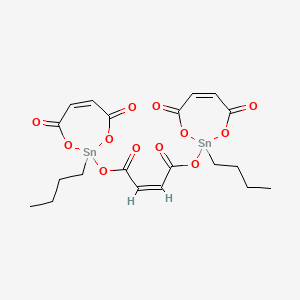
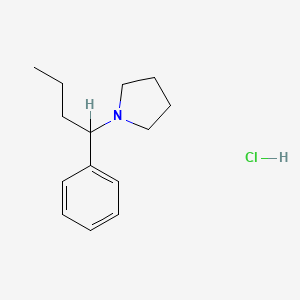
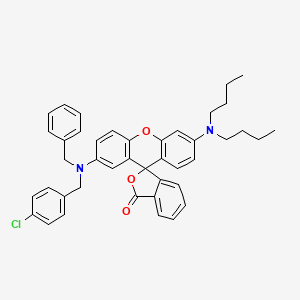
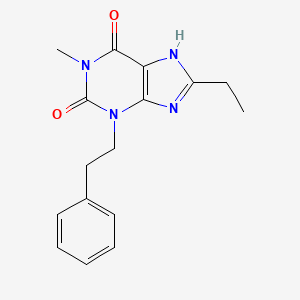
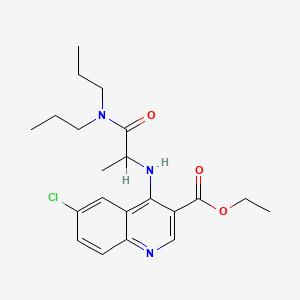
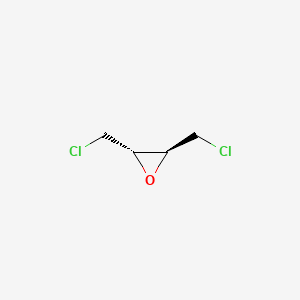
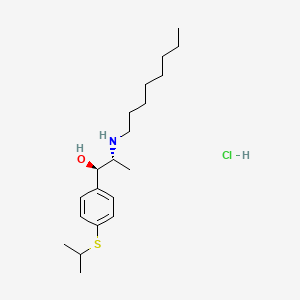
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)

